molecular formula C8Cl3F15 B14400064 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane CAS No. 88639-57-0

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane

Cat. No.: B14400064
CAS No.: 88639-57-0
M. Wt: 487.4 g/mol
InChI Key: ZMRFRZPKMJLITI-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of a broader class of perfluorinated compounds, which are widely used in various industrial applications due to their non-reactive nature and ability to repel water and oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane typically involves the fluorination of octane derivatives. One common method is the electrochemical fluorination process, where octane is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the efficient conversion of octane derivatives to the perfluorinated product. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane is known for its resistance to most chemical reactions. it can undergo certain types of reactions under specific conditions:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Under strong reducing conditions, the compound can be reduced to form partially fluorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.

    Reduction: Strong reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

    Substitution: The major products of nucleophilic substitution reactions are hydroxylated derivatives of the original compound.

    Reduction: The reduction reactions yield partially fluorinated hydrocarbons.

Scientific Research Applications

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane has several scientific research applications:

    Chemistry: It is used as a reference compound in studies of fluorinated organic chemistry due to its well-defined structure and properties.

    Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the impact of perfluorinated compounds on health and the environment.

    Medicine: Research is ongoing to explore its potential use in medical imaging and drug delivery systems, leveraging its unique chemical properties.

    Industry: It is used in the production of specialized coatings and materials that require high resistance to chemicals and extreme conditions.

Mechanism of Action

The mechanism by which 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane exerts its effects is primarily through its chemical stability and resistance to degradation. The compound’s molecular structure, characterized by strong carbon-fluorine bonds, makes it highly inert and non-reactive. This stability allows it to maintain its properties under harsh conditions, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct properties such as enhanced thermal stability and resistance to nucleophilic attack. This makes it particularly valuable in applications requiring extreme chemical resistance.

Properties

IUPAC Name

1,1,1-trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl3F15/c9-7(10,11)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(24,25)26
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFRZPKMJLITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl3F15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544670
Record name 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88639-57-0
Record name 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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